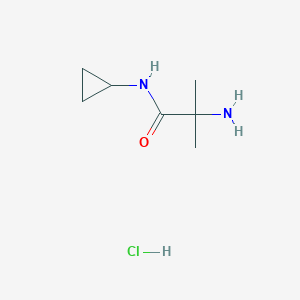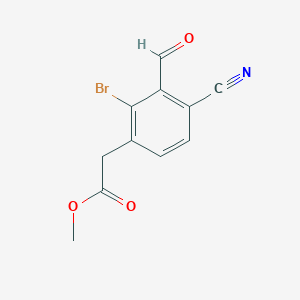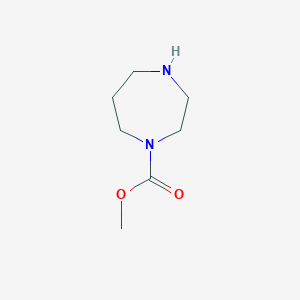![molecular formula C18H14O6 B1486396 Acide [4-(8-méthoxy-2-oxo-2H-chromén-3-yl)phénoxy]acétique CAS No. 1010924-54-5](/img/structure/B1486396.png)
Acide [4-(8-méthoxy-2-oxo-2H-chromén-3-yl)phénoxy]acétique
Vue d'ensemble
Description
[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: is a synthetic organic compound with the molecular formula C18H14O6 It is characterized by the presence of a chromen-2-one (coumarin) moiety linked to a phenoxyacetic acid group
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: [4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid serves as a building block for the synthesis of various heterocyclic compounds with potential biological activity.
Biology
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an inhibitor of enzymes such as acetylcholinesterase and tyrosinase.
Medicine
Drug Development: Due to its structural similarity to coumarin derivatives, it is explored for its potential anticoagulant, anti-inflammatory, and anticancer properties.
Industry
Material Science: The compound is investigated for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target action for this compound.
Mode of Action
It’s known that many coumarin derivatives, which this compound is a part of, exhibit remarkable biological properties, including anticancer, antiviral, and anti-inflammatory activities . These activities often involve interactions with cellular targets leading to changes in cellular processes.
Biochemical Pathways
Many coumarin derivatives have been found to influence a variety of biological pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
It’s known that the metabolic stability of similar compounds can be influenced by factors such as the presence of certain functional groups and the overall structure of the molecule .
Result of Action
Many coumarin derivatives have been found to exert a variety of biological effects, including anti-inflammatory, anticancer, and antiviral activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the methoxylated chromen-2-one with phenoxyacetic acid. This can be accomplished using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Hydroxylated derivatives: from oxidation.
Dihydro derivatives: from reduction.
Functionalized phenoxyacetic acids: from substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A natural compound with a similar chromen-2-one core but lacking the phenoxyacetic acid moiety.
Warfarin: A synthetic anticoagulant with a similar chromen-2-one core but different substituents.
7-Methoxycoumarin-4-acetic acid: A compound with a similar structure but differing in the position of the methoxy group and the acetic acid moiety.
Uniqueness
Structural Features: The presence of both the methoxylated chromen-2-one core and the phenoxyacetic acid moiety makes [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid unique compared to other coumarin derivatives.
Propriétés
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-15-4-2-3-12-9-14(18(21)24-17(12)15)11-5-7-13(8-6-11)23-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENHAICJUFLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)


![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)

